molecular formula C15H14O B13989623 3,3-dimethyl-3H-benzo[f]chromene CAS No. 19836-62-5

3,3-dimethyl-3H-benzo[f]chromene

Cat. No.: B13989623
CAS No.: 19836-62-5
M. Wt: 210.27 g/mol
InChI Key: JFXQSBNLSMRJJN-UHFFFAOYSA-N
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Description

3,3-Dimethyl-3H-benzo[f]chromene is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic aromatic compounds consisting of a benzene ring fused to a pyran ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethyl-3H-benzo[f]chromene can be synthesized through various methods. One common approach involves the reaction of naphthols with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine. This reaction leads to the formation of vinyl triphenylphosphonium salts, which undergo aromatic electrophilic substitution to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-3H-benzo[f]chromene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3-Dimethyl-3H-benzo[f]chromene has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-3H-benzo[f]chromene involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in inflammatory processes, leading to its anti-inflammatory effects. Additionally, its interaction with DNA and proteins can result in anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-3H-benzo[f]chromene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl substitution at the 3-position enhances its stability and reactivity compared to other chromenes .

Properties

CAS No.

19836-62-5

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

3,3-dimethylbenzo[f]chromene

InChI

InChI=1S/C15H14O/c1-15(2)10-9-13-12-6-4-3-5-11(12)7-8-14(13)16-15/h3-10H,1-2H3

InChI Key

JFXQSBNLSMRJJN-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=CC=CC=C32)C

Origin of Product

United States

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